Cyclohexyl-(5,9-dihydro-6,8-dioxa-benzo-cyclohepten-7-ylmethyl)-amine
Description
Properties
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-8-15(9-3-1)17-10-16-18-11-13-6-4-5-7-14(13)12-19-16/h4-7,15-17H,1-3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZYHJARYCNAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2OCC3=CC=CC=C3CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Cyclohexyl-(5,9-dihydro-6,8-dioxa-benzo-cyclohepten-7-ylmethyl)-amine
- CAS No.: 635699-06-8 .
- Structure : The compound features a cyclohexylamine moiety linked to a bicyclic system comprising a benzofused dioxa-cyclohepten ring. This structural complexity distinguishes it from simpler cyclohexylamine derivatives.
Synthesis methods for analogous cyclohexylamine derivatives often involve catalytic reductions of imines or condensation reactions, as seen in historical literature .
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The compound’s unique dioxa-benzo-cyclohepten system imparts distinct physicochemical properties compared to simpler cyclohexylamines. Below is a comparative analysis:
Key Observations :
- Molecular Complexity : The target compound’s bicyclic structure increases molecular weight and rigidity compared to linear or branched analogs, likely reducing volatility and altering solubility .
Q & A
Q. What are the recommended synthetic routes for preparing Cyclohexyl-(5,9-dihydro-6,8-dioxa-benzo-cyclohepten-7-ylmethyl)-amine?
The synthesis of this compound likely involves reductive amination or coupling reactions. For instance, cyclohexylmethylamine derivatives can be synthesized via reductive amination of carbonyl intermediates with cyclohexylamine . The benzodioxepin core (5,9-dihydro-6,8-dioxa-benzo-cyclohepten) may be constructed through cyclization of diol or epoxide precursors under acidic or basic conditions . Key steps include:
- Intermediate preparation : Formation of the benzodioxepin scaffold (e.g., via cyclization of 7-amino-1,5-benzodioxepin derivatives) .
- Coupling : Reaction of the benzodioxepin intermediate with cyclohexylmethylamine using coupling agents like EDC/HOBt.
Q. How can the purity of this compound be validated, and what analytical methods are recommended?
Purity validation requires a combination of techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) for baseline separation of impurities .
- Spectroscopy :
- Melting point : Compare experimental values (e.g., 143–146°C for related benzodioxepin derivatives) with literature data .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
Conflicts in NMR or MS data often arise from conformational flexibility or impurities. Mitigation strategies include:
- Variable-temperature NMR : To assess dynamic effects (e.g., cyclohexyl ring flipping) .
- 2D experiments (HSQC, HMBC) : Confirm connectivity between the benzodioxepin core and cyclohexylmethylamine moiety .
- High-resolution MS : Resolve isotopic patterns to distinguish between isobaric impurities and the target compound .
Q. How can computational modeling aid in predicting the compound’s biological activity?
Docking studies and molecular dynamics simulations can predict interactions with ion channels (e.g., SK/KCa channels), given structural similarities to known activators like CyPPA (cyclohexyl-pyrazolyl-pyrimidine derivatives) . Key steps:
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
Key challenges include:
- Steric hindrance : The bulky cyclohexyl group may reduce coupling efficiency. Mitigate by using polar aprotic solvents (DMF, DMSO) and elevated temperatures .
- Byproduct formation : Monitor for over-alkylation using TLC or inline IR spectroscopy.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
